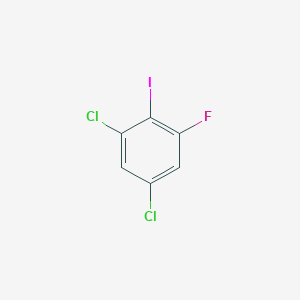

2,4-Dichloro-6-fluoroiodobenzene

Beschreibung

2,4-Dichloro-6-fluoroiodobenzene (C₆HCl₂FII) is a halogenated aromatic compound featuring chlorine (Cl), fluorine (F), and iodine (I) substituents at the 2-, 4-, and 6-positions of the benzene ring, respectively. This substitution pattern creates a unique electronic and steric environment, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where iodine acts as a reactive site for functionalization. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise halogen placement is critical for tuning reactivity and physicochemical properties .

Eigenschaften

IUPAC Name |

1,5-dichloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCBEUUYUEHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoroiodobenzene typically involves halogenation reactions. One common method involves the halogen exchange reaction, where a precursor compound such as 2,4-dichloro-6-fluorobenzene is treated with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods

Industrial production of 2,4-Dichloro-6-fluoroiodobenzene may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-fluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-fluoroiodobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-fluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in a range of chemical reactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares 2,4-Dichloro-6-fluoroiodobenzene with structurally related halogenated benzene derivatives:

| Compound Name | Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|

| 2,4-Dichloro-6-fluoroiodobenzene | C₆HCl₂FI | Cl (2,4), F (6), I (1) | High electrophilicity at iodine; moderate steric hindrance |

| 1,2,3,4,5-Pentafluoro-6-iodobenzene | C₆F₅I | F (1,2,3,4,5), I (6) | Extreme electronegativity; low steric hindrance |

| 1-Fluoro-3,5-diiodo-2-methoxybenzene | C₇H₅FIO₂ | F (1), I (3,5), OCH₃ (2) | Electron-donating methoxy group; dual iodine sites |

| 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene | C₇H₃BrF₃IO | Br (2), OCF₂H (3), F (4), I (1) | Steric bulk from difluoromethoxy; bromine as leaving group |

Key Observations :

- Electrophilicity : The target compound's iodine is more reactive in cross-coupling reactions compared to 1,2,3,4,5-pentafluoro-6-iodobenzene due to reduced electron-withdrawing effects (Cl and F are less electronegative than five F atoms) .

- Functionalization Sites: 1-Fluoro-3,5-diiodo-2-methoxybenzene offers two iodine sites for sequential modifications, a feature absent in the monohalogenated target compound .

Biologische Aktivität

2,4-Dichloro-6-fluoroiodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents can significantly influence its chemical reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClF I

- Molecular Weight : Approximately 287.94 g/mol

- Structural Features : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and one iodine atom. This arrangement enhances its electrophilicity and reactivity.

Mechanism of Biological Activity

Halogenated compounds like 2,4-Dichloro-6-fluoroiodobenzene are known to interact with various biological targets, including proteins and nucleic acids. The presence of electron-withdrawing groups (chlorine and fluorine) increases the compound's electrophilicity, making it more reactive towards nucleophiles.

Key Interactions

- Protein Binding : Research indicates that halogenated compounds can form covalent bonds with amino acid residues in proteins, potentially altering their function and activity. This interaction may lead to changes in enzyme activity or receptor binding.

- Antimicrobial Properties : Some studies suggest that halogenated aromatic compounds exhibit antimicrobial activity due to their ability to disrupt biological membranes or interfere with protein function .

Biological Activity Data

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various halogenated compounds, 2,4-Dichloro-6-fluoroiodobenzene was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Protein Interaction Studies

A study focused on the binding interactions of halogenated compounds with transthyretin (TTR), a protein associated with amyloid diseases, demonstrated that derivatives of 2,4-Dichloro-6-fluoroiodobenzene could stabilize TTR tetramers, inhibiting their dissociation under stress conditions. This stabilization is crucial for preventing amyloidogenesis .

Synthesis and Applications

The synthesis of 2,4-Dichloro-6-fluoroiodobenzene typically involves multi-step halogenation processes. Its unique structure allows for applications in drug development, particularly in designing compounds targeting specific biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.